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Compound of Interest

Compound Name: Aklavinone

Cat. No.: B1666741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning of the

aklavinone biosynthesis gene cluster from Streptomyces species, primarily focusing on

Streptomyces galilaeus. Aklavinone is the aglycone precursor to the potent anthracycline

antibiotic aclacinomycin A, making its biosynthetic pathway a significant target for research and

development in oncology.[1][2] Understanding and manipulating this pathway is crucial for the

potential to engineer novel, more effective anti-cancer agents.

The Aklavinone Biosynthesis Gene Cluster in
Streptomyces galilaeus
The biosynthesis of aklavinone is orchestrated by a type II polyketide synthase (PKS) and a

series of tailoring enzymes encoded by a dedicated gene cluster. In Streptomyces galilaeus,

this cluster is responsible for the assembly of a 21-carbon polyketide chain from a propionyl-

CoA starter unit and nine malonyl-CoA extender units, followed by a series of cyclization and

modification reactions.[3][4]

The core of the biosynthetic machinery is the minimal PKS, which comprises three key proteins

encoded by the following genes:

aknB: Encodes the ketosynthase α (KSα).[3][4]

aknC: Encodes the chain length factor (CLF or KSβ).[3][4]
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aknD: Encodes the acyl carrier protein (ACP).[3][4]

Following the synthesis of the polyketide backbone, a series of tailoring enzymes, including

cyclases, aromatases, reductases, and oxygenases, modify the intermediate to yield the final

aklavinone structure.[5][6][7] Key genes involved in these later steps include aknE2 (a

cyclase/aromatase), aknA (an oxidoreductase), and aknX (an anthrone oxygenase).[3][5][6]

Quantitative Data Summary
The following table summarizes key quantitative data related to the cloning of the aklavinone
biosynthesis genes from Streptomyces galilaeus 3AR-33, an aklavinone-producing mutant.

Parameter Value Reference

Hybridizing BamHI Fragments

Fragment 1 (hybridized with

actI and actIII)
3.4 kb [1][2]

Fragment 2 (hybridized with

actIII only)
2.5 kb [1][2]

Fragment 3 (hybridized with

actIII only)
4.1 kb [1][2]

Deduced Protein Molecular

Mass

AknA (oxidoreductase) 27,197 Da [5]

Heterologous Production

Aklavinone yield in a

recombinant Streptomyces

strain

15–20 mg/L [3]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the cloning

and characterization of the aklavinone biosynthesis gene cluster.
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Protocol 1: Genomic DNA Isolation from Streptomyces
galilaeus
This protocol is adapted from standard methods for isolating high-molecular-weight genomic

DNA from Streptomyces.

Materials:

Streptomyces galilaeus culture

Tryptic Soy Broth (TSB) medium

Lysis Buffer (e.g., TE buffer with lysozyme and proteinase K)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Isopropanol

70% Ethanol

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

Inoculate a 50 mL culture of TSB medium with S. galilaeus spores or mycelial fragments.

Incubate at 28-30°C with shaking until the late exponential phase of growth is reached.

Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

Wash the pellet with 10.3% sucrose solution and then with TE buffer.

Resuspend the mycelial pellet in lysis buffer containing lysozyme (2 mg/mL) and incubate at

37°C for 1-2 hours to degrade the cell wall.

Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature

proteins.
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Perform phenol:chloroform extractions to remove proteins and other cellular debris.

Precipitate the genomic DNA from the aqueous phase by adding 0.7 volumes of isopropanol.

Wash the DNA pellet with 70% ethanol and air dry.

Resuspend the high-molecular-weight genomic DNA in TE buffer.

Protocol 2: Construction of a Streptomyces galilaeus
Genomic DNA Library
This protocol describes the construction of a genomic library in a suitable vector, such as a

cosmid or a phage vector.

Materials:

High-molecular-weight S. galilaeus genomic DNA

Restriction enzyme (e.g., BamHI)

Vector (e.g., λ phage vector or cosmid)

T4 DNA Ligase

E. coli packaging extract (for phage libraries) or competent E. coli cells (for cosmid libraries)

Procedure:

Partially digest the genomic DNA with a restriction enzyme like BamHI to generate fragments

in the desired size range for the chosen vector.

Dephosphorylate the vector DNA to prevent self-ligation.

Ligate the genomic DNA fragments with the prepared vector using T4 DNA Ligase.

Package the ligation mixture into phage particles using an in vitro packaging extract or

transform competent E. coli cells with the ligated cosmid DNA.
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Titer the library to determine the number of independent clones.

Protocol 3: Screening the Genomic Library with DNA
Probes
This protocol outlines the screening of the genomic library using heterologous probes, such as

the actI and actIII genes from the actinorhodin biosynthesis cluster of Streptomyces coelicolor.

Materials:

Genomic DNA library plates

Nylon or nitrocellulose membranes

DNA probes (actI and actIII), labeled with a radioactive or non-radioactive marker

Hybridization buffer

Wash solutions

Autoradiography film or detection reagents

Procedure:

Transfer the clones from the library plates to nylon or nitrocellulose membranes.

Lyse the cells and denature the DNA on the membranes.

Prehybridize the membranes in hybridization buffer to block non-specific binding sites.

Add the labeled actI or actIII probe to the hybridization buffer and incubate overnight to allow

for hybridization to complementary DNA sequences.

Wash the membranes under stringent conditions to remove the unbound probe.

Detect the positive clones by autoradiography or other appropriate detection methods.

Isolate the positive clones from the master plates for further analysis.
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Protocol 4: Southern Blot Analysis
This protocol is used to confirm the presence and size of the cloned DNA fragments that

hybridize to the probes.

Materials:

Genomic DNA from S. galilaeus and DNA from positive clones

Restriction enzyme (e.g., BamHI)

Agarose gel electrophoresis equipment

Nylon or nitrocellulose membrane

Southern blot transfer apparatus

Labeled DNA probe (actI or actIII)

Hybridization and wash solutions

Procedure:

Digest the genomic DNA and the DNA from positive clones with BamHI.

Separate the DNA fragments by agarose gel electrophoresis.

Denature the DNA in the gel.

Transfer the DNA fragments from the gel to a nylon or nitrocellulose membrane.

Fix the DNA to the membrane by UV crosslinking or baking.

Perform hybridization with the labeled probe as described in Protocol 3.

Wash the membrane and detect the hybridized bands to confirm the presence and size of

the target DNA fragments.[1][2]
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Caption: The biosynthetic pathway of aklavinone from precursor molecules.
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Caption: The experimental workflow for cloning aklavinone biosynthesis genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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